2-[(3-Methyl-4-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[(3-Methyl-4-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyl-4-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Nitro Group: Nitration reactions are employed to introduce the nitro group onto the benzene ring.
Amidation: The carboxylic acid group is converted to an amide through reaction with an amine.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Various substitution reactions can be performed on the benzene ring and the thiophene core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-[(3-Methyl-4-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its nitro group can participate in redox reactions, affecting cellular processes. The benzothiophene core may interact with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-Nitro-3-methylbenzoyl}amino)-1-benzothiophene-3-carboxylate
- 2-({4-Nitro-3-methylbenzoyl}amino)-4,5-dimethyl-3-thiophenecarboxamide
Uniqueness
2-[(3-Methyl-4-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of the propyl group, which may confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H23N3O4S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[(3-methyl-4-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H23N3O4S/c1-3-4-12-5-7-14-16(10-12)28-20(17(14)18(21)24)22-19(25)13-6-8-15(23(26)27)11(2)9-13/h6,8-9,12H,3-5,7,10H2,1-2H3,(H2,21,24)(H,22,25) |
InChI Key |
ZBTWZDBHAUKTIF-UHFFFAOYSA-N |
SMILES |
CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C |
Canonical SMILES |
CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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